molecular formula C7H11ClN4 B1469708 1-(Pyrimidin-4-yl)azetidin-3-amine hydrochloride CAS No. 1384430-84-5

1-(Pyrimidin-4-yl)azetidin-3-amine hydrochloride

Cat. No.: B1469708
CAS No.: 1384430-84-5
M. Wt: 186.64 g/mol
InChI Key: NRAWNKJYUMSYQH-UHFFFAOYSA-N
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Description

1-(Pyrimidin-4-yl)azetidin-3-amine hydrochloride is a heterocyclic compound that features both a pyrimidine ring and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is often catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and conducted under mild conditions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrimidin-4-yl)azetidin-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Bases: DBU, potassium carbonate.

    Catalysts: Palladium catalysts for coupling reactions.

    Solvents: Acetonitrile, dimethylformamide (DMF).

Major Products: The major products formed from these reactions include various substituted pyrimidine and azetidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-(Pyrimidin-4-yl)azetidin-3-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-4-yl)azetidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, thereby exerting its biological effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

    Aziridines: Similar to azetidines but with a three-membered ring.

    Oxetanes: Four-membered rings containing an oxygen atom instead of nitrogen.

    Pyrrolidines: Five-membered rings with nitrogen.

Uniqueness: 1-(Pyrimidin-4-yl)azetidin-3-amine hydrochloride is unique due to the combination of the pyrimidine and azetidine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-pyrimidin-4-ylazetidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4.ClH/c8-6-3-11(4-6)7-1-2-9-5-10-7;/h1-2,5-6H,3-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAWNKJYUMSYQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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